

# Comparative Safety Profile of Umbralisib

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## Compound Focus: Umbralisib

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The table below summarizes key safety data for **umbralisib** monotherapy from a large integrated analysis and contextualizes it with general concerns for this drug class [1] [2] [3].

Safety Parameter	Umbralisib (Monotherapy, Integrated Analysis)	Context: Other PI3K $\delta$ Inhibitors (Class Concerns)
Patients Evaluated	371 patients with relapsed/refractory lymphoid malignancies [1]	-
Median Treatment Duration	5.9 months (28.8% of patients $\geq$ 12 months) [1]	-
Most Common Any-Grade AEs	Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%) [1]	-
Most Common Grade $\geq$ 3 AEs	Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [1]	-
AEs of Special Interest (Grade $\geq$ 3)	Non-infectious Colitis (2.4%), Pneumonitis (1.1%) [1]	Higher rates of immune-mediated toxicities (e.g., colitis, hepatotoxicity, pneumonitis) are common [1].
Serious AEs (All Causality)	25.6% of patients [1]	-

Safety Parameter	Umbralisib (Monotherapy, Integrated Analysis)	Context: Other PI3K $\delta$ Inhibitors (Class Concerns)
Discontinuation due to AEs	13.7% of patients [1]	High discontinuation rates are a class limitation [1].
Overall Risk-Benefit	<b>FDA Investigation:</b> A possible increased risk of death led to an FDA investigation in 2022. The benefit-risk profile is under assessment [3].	Clinical trials of other agents in this class have shown similar safety concerns [3].

## Key Clinical Trial Designs and Safety Data

Understanding the safety of **umbralisib**, especially in combination with other agents, requires looking at the design of key clinical trials.

### Umbralisib and Ibrutinib in Relapsed/Refractory CLL and MCL (NCT02268851)

This was a phase 1/1b, multicenter, open-label study designed to evaluate the safety and tolerability of combining **umbralisib** with the BTK inhibitor ibrutinib [4].

- **Study Population:** Adults with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) who had received at least one prior therapy [4].
- **Methodology:**
  - **Design:** Standard 3+3 dose escalation for **umbralisib** (400, 600, 800 mg daily) with fixed-dose ibrutinib (420 mg for CLL/560 mg for MCL) [4].
  - **Endpoints:** Primary endpoints were Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and safety. Secondary endpoints included efficacy measures like Overall Response Rate (ORR) [4].
  - **Safety Assessments:** Toxicity was graded using CTCAE v4.03. Responses were assessed using IWCLL 2008 criteria for CLL and Lugano 2014 criteria for MCL [4].
- **Key Safety Findings:** The combination was found to be well-tolerated.
  - **Most Frequent AEs:** Diarrhea (52%), infection (50%), and transaminitis (24%) were common. Most were low-grade, with grade 3 diarrhea occurring in 9.5% of patients [4].

- **Serious AEs:** Occurred in 29% of patients and included lipase elevation, atrial fibrillation, and infections [4].
- **MTD:** The MTD was not reached, and the Recommended Phase 2 Dose (RP2D) for **umbralisib** was 800 mg daily in combination with ibrutinib [4].

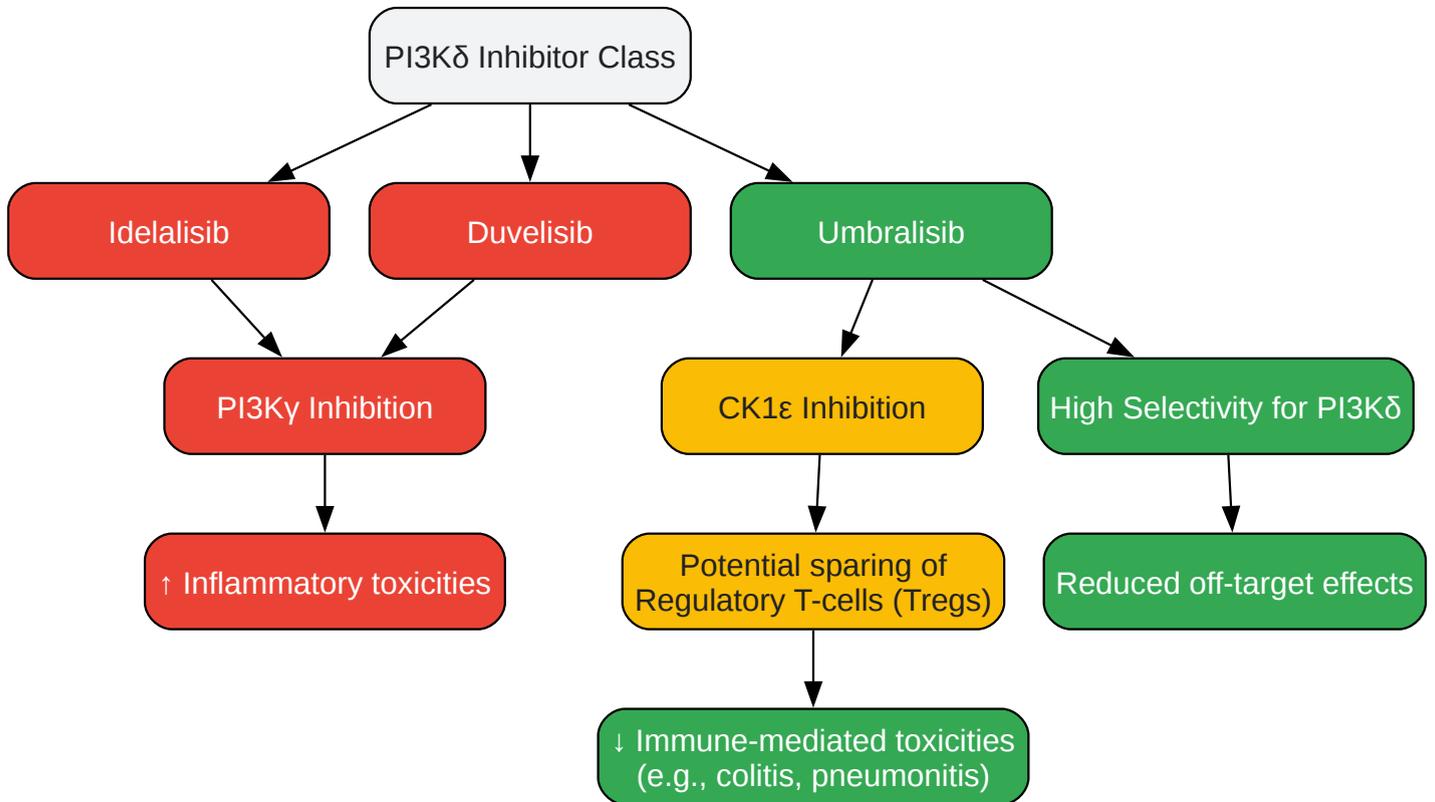
## Umbralisib in KI-Intolerant CLL (NCT02742090)

This phase 2 trial specifically addressed the management of patients intolerant to kinase inhibitors, a significant clinical challenge [5].

- **Study Population:** CLL patients who discontinued prior BTK inhibitor (e.g., ibrutinib) or PI3K $\delta$  inhibitor therapy due to intolerance, not disease progression [5].
- **Methodology:**
  - **Design:** Single-arm trial of **umbralisib** monotherapy at 800 mg daily until progression or toxicity [5].
  - **Endpoints:** The primary endpoint was Progression-Free Survival (PFS). A key exploratory analysis was the "time to treatment failure," comparing the duration on **umbralisib** to the duration on the prior KI that caused intolerance [5].
- **Key Safety Findings: Umbralisib** proved to be a viable option for this population.
  - **Efficacy:** Median PFS was 23.5 months, and 58% of patients remained on **umbralisib** longer than their prior KI [5].
  - **Tolerability:** The most common grade  $\geq 3$  AEs were neutropenia (18%), leukocytosis (14%), and pneumonia (12%). The discontinuation rate due to AEs was 12% [5].

## Mechanistic Insights into Umbralisib's Differentiated Profile

**Umbralisib's** unique safety profile is attributed to its distinct mechanism of action at the molecular level.



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The diagram above illustrates the key mechanistic differences. Preclinical data suggest **umbralisib**'s unique dual inhibition of **PI3Kδ** and **casein kinase-1ε (CK1ε)** may contribute to its differentiated profile. Inhibition of CK1ε can downregulate WNT signaling, which may spare regulatory T-cell function and potentially lead to lower rates of immune-mediated toxicities compared to other agents in the class [6] [4]. Furthermore, **umbralisib** exhibits greater selectivity for the PI3Kδ isoform over the γ isoform, which is implicated in the inflammatory toxicities seen with other inhibitors like duvelisib [1].

## Critical Regulatory Safety Consideration

It is essential to note that in 2022, the U.S. Food and Drug Administration (FDA) issued a safety communication regarding a **possible increased risk of death** associated with **umbralisib** [3]. This was based on findings from the UNITY-CLL trial, which compared **umbralisib** + ublituximab to standard care.

The FDA has suspended new patient enrollment in clinical trials and is re-evaluating the risks and benefits of **umbralisib** for its approved uses in Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3]. This investigation is a critical factor in any comprehensive safety analysis.

## Conclusion

In summary, the experimental data suggests that **umbralisib** has a distinct safety and tolerability profile characterized by lower rates of severe immune-mediated toxicities like colitis and pneumonitis compared to earlier-generation PI3K $\delta$  inhibitors. This has made it a candidate for combination therapy and a potential option for patients intolerant of other kinase inhibitors.

However, the **ongoing FDA investigation into a potential increased risk of mortality is the paramount safety consideration**. Researchers and clinicians must weigh the favorable tolerability data against this significant potential risk.

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